

# A Comprehensive Technical Guide to CAS Number 861583-66-6 (Dabrafenib)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Methyl-2-phenylpyrimidine-5-carboxylic acid

**Cat. No.:** B1347268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of the compound associated with CAS number 861583-66-6, Dabrafenib (also known as GSK2118436). Dabrafenib is a potent and selective inhibitor of mutated BRAF kinase, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[1][2]</sup> This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, clinical efficacy, and safety information. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their understanding and potential application of this compound.

## Introduction

Dabrafenib is an orally bioavailable small molecule inhibitor that has been approved for the treatment of various cancers harboring specific BRAF mutations, most notably the V600E mutation.<sup>[3][4]</sup> Activating mutations in the BRAF gene lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.<sup>[5]</sup> Dabrafenib selectively targets this mutated kinase, offering a therapeutic strategy for cancers addicted to this signaling cascade, such as metastatic melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.<sup>[1][4][6]</sup>

## Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.<sup>[7]</sup> It exhibits high selectivity for the BRAF V600E mutant protein, with significantly less potency against wild-type BRAF and CRAF.<sup>[2][8]</sup> By binding to the mutated BRAF kinase, Dabrafenib blocks its downstream signaling through the MAPK pathway, leading to the inhibition of MEK and ERK phosphorylation.<sup>[5][9]</sup> This blockade results in G1 cell cycle arrest, induction of apoptosis, and ultimately, inhibition of tumor growth in BRAF V600-mutant cancer cells.<sup>[5]</sup>

## Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of RAS, which in turn activates RAF kinases (ARAF, BRAF, CRAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression. In cancers with BRAF V600E mutations, the kinase is constitutively active, leading to persistent downstream signaling independent of upstream signals. Dabrafenib's inhibition of the mutated BRAF kinase effectively shuts down this aberrant signaling.



[Click to download full resolution via product page](#)

Dabrafenib inhibits the mutated BRAF kinase in the MAPK pathway.

## Biochemical and Cellular Activity

The potency and selectivity of Dabrafenib have been characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for BRAF V600 mutants.

| Target                  | Mutation Status | Assay Type    | IC50 (nM) | Reference(s) |
|-------------------------|-----------------|---------------|-----------|--------------|
| Biochemical Assays      |                 |               |           |              |
| BRAF                    |                 |               |           |              |
| BRAF                    | V600E           | Kinase Assay  | 0.7 - 0.8 | [2][8]       |
| BRAF                    | V600K           | Kinase Assay  | 0.5       | [10]         |
| BRAF                    | V600D           | Kinase Assay  | 1.84      | [10]         |
| BRAF                    | Wild-Type       | Kinase Assay  | 3.2       | [8]          |
| CRAF                    | Wild-Type       | Kinase Assay  | 5.0       | [8]          |
| Cell-Based Assays       |                 |               |           |              |
| A375P, SK-MEL-28        |                 |               |           |              |
| A375P, SK-MEL-28        | BRAF V600E      | Proliferation | <200      | [5]          |
| Colo205                 | BRAF V600E      | Proliferation | 7         | [2]          |
| HFF                     | BRAF Wild-Type  | Proliferation | 3,000     | [2]          |
| pERK Inhibition (A375P) | BRAF V600E      | Western Blot  | 3         | [10]         |

## Experimental Protocols

### Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.



[Click to download full resolution via product page](#)

A generalized workflow for a kinase inhibition assay.

**Methodology:**

- Reagent Preparation: Recombinant BRAF V600E kinase, a suitable substrate (e.g., MEK1), and ATP are prepared in an appropriate assay buffer. Serial dilutions of Dabrafenib are also prepared.
- Incubation: The kinase is pre-incubated with varying concentrations of Dabrafenib for a specified period to allow for inhibitor binding.
- Reaction Initiation: The phosphorylation reaction is initiated by the addition of the substrate and ATP.
- Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of a chelating agent like EDTA.
- Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [ $\gamma$ -<sup>32</sup>P]ATP or using phosphorylation-specific antibodies in an ELISA or Western blot format.
- Data Analysis: The signal corresponding to phosphorylation is plotted against the concentration of Dabrafenib. The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

## Cell Proliferation Assay

Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.

**Methodology:**

- Cell Seeding: Cancer cells (e.g., A375P melanoma cells with BRAF V600E mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with a range of concentrations of Dabrafenib.
- Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

- **Viability Assessment:** Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence signal is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC<sub>50</sub> value is determined from the resulting dose-response curve.

## In Vivo Tumor Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

### Methodology:

- **Tumor Implantation:** Human tumor cells (e.g., A375P melanoma cells) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 150-200 mm<sup>3</sup>).
- **Treatment Administration:** Mice are randomized into treatment and control groups. Dabrafenib is administered orally at various doses (e.g., 0.1, 1, 10, and 100 mg/kg) once daily for a specified duration (e.g., 14 days).[\[2\]](#)
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Data Analysis:** The mean tumor volume for each treatment group is plotted over time to assess the effect of Dabrafenib on tumor growth. Body weight is also monitored as an indicator of toxicity.

## Pharmacokinetics and Metabolism

| Parameter                                | Value                                       | Reference(s)                             |
|------------------------------------------|---------------------------------------------|------------------------------------------|
| Absorption                               |                                             |                                          |
| Oral Bioavailability                     | 95%                                         | <a href="#">[1]</a> <a href="#">[11]</a> |
| Time to Peak Plasma Concentration (Tmax) | 2 hours                                     | <a href="#">[12]</a>                     |
| Distribution                             |                                             |                                          |
| Plasma Protein Binding                   | 99.7%                                       | <a href="#">[12]</a>                     |
| Metabolism                               |                                             |                                          |
| Primary Enzymes                          | CYP3A4, CYP2C8                              | <a href="#">[1]</a> <a href="#">[11]</a> |
| Active Metabolites                       | Hydroxy-dabrafenib,<br>Desmethyl-dabrafenib | <a href="#">[1]</a> <a href="#">[12]</a> |
| Elimination                              |                                             |                                          |
| Primary Route                            | Feces (71%), Urine (23% as metabolites)     | <a href="#">[12]</a>                     |
| Half-life (t <sub>1/2</sub> )            | 5.2 hours (parent drug)                     | <a href="#">[5]</a>                      |

Dabrafenib exhibits time-dependent clearance due to the induction of its own metabolism, primarily through CYP3A4.[\[1\]](#)[\[11\]](#) Steady-state concentrations are typically reached after 14 days of administration.[\[1\]](#)

## Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, in patients with BRAF V600-mutant cancers.

| Trial             | Phase | Patient Population                                    | Treatment                                                         | Key Outcomes                                                                                                | Reference(s) |
|-------------------|-------|-------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------|
| BREAK-1           | I     | BRAF-mutant melanoma                                  | Dabrafenib monotherapy                                            | Established recommended dose of 150mg twice daily; showed anti-tumor activity.                              | [3]          |
| BREAK-3           | III   | BRAF V600E-mutant melanoma                            | Dabrafenib vs. Dacarbazine                                        | Improved progression-free survival with Dabrafenib.                                                         | [13]         |
| COMBI-d & COMBI-v | III   | BRAF V600E/K-mutant melanoma                          | Dabrafenib + Trametinib vs. Vemurafenib or Dabrafenib monotherapy | Combination therapy showed improved overall survival and progression-free survival compared to monotherapy. | [14]         |
| COMBI-AD          | III   | Adjuvant treatment of BRAF-mutated stage III melanoma | Dabrafenib + Trametinib vs. Placebo                               | Significantly improved relapse-free survival and distant metastasis-free survival.                          | [15][16]     |

## Safety Profile

The most common adverse events associated with Dabrafenib monotherapy include hyperkeratosis, headache, pyrexia, arthralgia, papilloma, alopecia, and palmar-plantar erythrodysthesia syndrome.[17] When used in combination with Trametinib, common side effects include pyrexia, rash, chills, headache, and arthralgia.[17][18] A notable side effect of BRAF inhibitor therapy is the development of cutaneous squamous cell carcinoma (cuSCC) and new primary melanomas, which is thought to be due to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5][19] The combination with a MEK inhibitor reduces the incidence of these skin lesions.[5]

## Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance often develops. The primary mechanisms of resistance involve the reactivation of the MAPK pathway.



[Click to download full resolution via product page](#)

Key mechanisms leading to resistance to Dabrafenib therapy.

## Conclusion

Dabrafenib (CAS 861583-66-6) is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the mutated kinase have translated into significant clinical benefits for patients. This technical guide has summarized the key aspects of Dabrafenib, from its fundamental mechanism of action to its clinical application and the challenges of acquired resistance. The provided data and experimental outlines serve as a valuable resource for the scientific community engaged in cancer research and the development of novel therapeutic strategies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Long-Term Outcomes in Patients With BRAFV600-Mutant Metastatic Melanoma Receiving Dabrafenib Monotherapy: Analysis From Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 15. vjoncology.com [vjoncology.com]
- 16. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. [targetedonc.com](https://targetedonc.com) [targetedonc.com]
- 19. [accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to CAS Number 861583-66-6 (Dabrafenib)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347268#cas-number-861583-66-6>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)